8-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Descripción general

Descripción

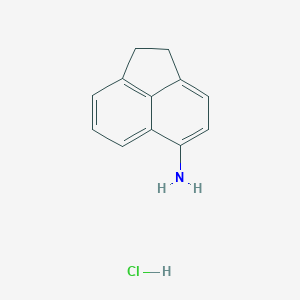

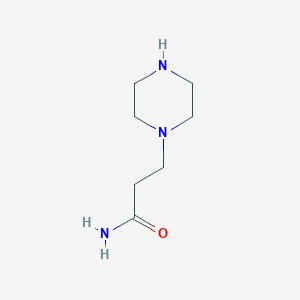

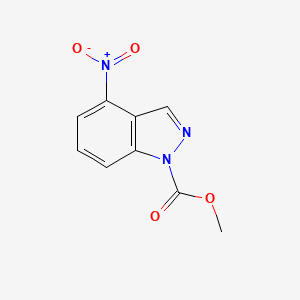

“8-Methyl-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C11H8O5 . It is a member of coumarins , which are a class of phenolic substances . This compound is a solid in physical form .

Molecular Structure Analysis

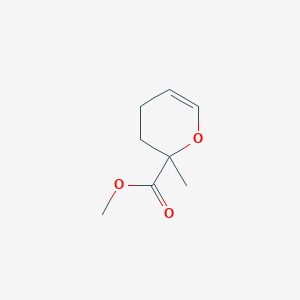

The InChI code for this compound is 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) and the SMILES string is O=C1OC2=CC=CC=C2C=C1C (OC)=O . These codes provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.18 and a melting point of 214 - 216°C . It is a solid in physical form .Aplicaciones Científicas De Investigación

Synthesis Methods

- 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid is an important intermediate in various biologically active compounds. A study developed a rapid synthetic method for this compound, highlighting its significance in the synthesis of related compounds (Zhu et al., 2014).

Structural and Conformational Analysis

- Structural analysis of derivatives of this compound provides insights into their conformation, which is crucial in understanding their chemical behavior and potential applications (Ciolkowski et al., 2009).

Crystal Structure Examination

- The crystal structure of similar compounds like 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has been analyzed, contributing to the understanding of their molecular geometry and stability (Li et al., 2010).

Fluorescence Properties

- Certain chromene derivatives exhibit excellent fluorescence in solution and solid states due to their large conjugated systems and hydrogen bonds, suggesting potential applications in fluorescence-based technologies (Shi et al., 2017).

Receptor Studies

- Some derivatives of this compound have been used in studies involving G protein-coupled receptors, demonstrating their utility in pharmacological and biological research (Thimm et al., 2013).

Non-linear Optical Properties

- Novel chromene derivatives exhibit distinct non-linear optical properties, making them candidates for applications in optoelectronics and photonics (Arif et al., 2022).

Ionochromic Properties

- Certain chromene derivatives display ionochromic properties, indicating their potential use in the development of colorimetric sensors and smart materials (Nikolaeva et al., 2020).

Photoactive Polyelectrolytes

- The photoactive derivatives of cellulose incorporating chromene moieties have been synthesized, suggesting their use in creating smart materials with controlled properties (Wondraczek et al., 2012).

Potential in Marine Drugs

- Research into chromene-2-carboxylic acid ester derivatives has implications for the development of antitumor antibiotics and marine drugs (Li et al., 2013).

Synthesis of Novel Compounds

- The versatility of chromene derivatives is further evidenced in the synthesis of various novel compounds with potential biological activity (El Azab et al., 2014).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

8-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)11(14)15-9(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVTUAUTAMXVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504277 | |

| Record name | 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58734-32-0 | |

| Record name | 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)methylsulfanyl]propanoic Acid](/img/structure/B3054100.png)

![3-chloro-5-(4-fluorophenyl)-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/no-structure.png)